molecular formula C16H13ClF4N2OS2 B12748214 2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride CAS No. 130997-56-7

2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride

Cat. No.: B12748214
CAS No.: 130997-56-7
M. Wt: 424.9 g/mol
InChI Key: ZTDYODLEFWSOCH-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride is a complex organic compound that features a benzothiazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluorophenylthioethyl and trifluoromethoxy groups. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce different aromatic or aliphatic groups .

Scientific Research Applications

2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and fluorophenylthioethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride apart is its unique combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .

Properties

CAS No.

130997-56-7

Molecular Formula

C16H13ClF4N2OS2

Molecular Weight

424.9 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)sulfanylethyl]-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride

InChI

InChI=1S/C16H12F4N2OS2.ClH/c17-10-1-4-12(5-2-10)24-8-7-22-13-6-3-11(23-16(18,19)20)9-14(13)25-15(22)21;/h1-6,9,21H,7-8H2;1H

InChI Key

ZTDYODLEFWSOCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCCN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N.Cl

Origin of Product

United States

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